molecular formula C26H20N2 B1346367 Dibenzalbenzidine CAS No. 6311-48-4

Dibenzalbenzidine

Cat. No. B1346367
CAS RN: 6311-48-4
M. Wt: 360.4 g/mol
InChI Key: QUDPDXGSAOZKNW-UHFFFAOYSA-N
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Description

Dibenzalbenzidine is an organic compound with the molecular formula C26H20N2 . It is a derivative of benzidine .


Synthesis Analysis

The synthesis of dibenzalbenzidine-like compounds often involves reactions such as the Claisen–Schmidt condensation . This process involves a reaction between acetone and benzaldehyde derivatives, with NaOH as the catalyst .


Molecular Structure Analysis

The molecular structure of dibenzalbenzidine consists of a benzene ring fused with an imidazole ring . The exact mass of dibenzalbenzidine is 360.162648646 g/mol .


Chemical Reactions Analysis

Dibenzalbenzidine-like compounds can be synthesized via the crossed-aldol condensation by reacting different types of benzaldehyde derivatives with acetone . The products of these reactions can be analyzed using spectrometric and spectroscopic methods, especially gas chromatography .


Physical And Chemical Properties Analysis

Dibenzalbenzidine has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

  • Pharmacological Research and Applications :

    • Trimetazidine, a related compound, has been studied for its cardioprotective properties in myocardial reperfusion injury. It was found to reduce myocardial injury and improve cardiac function, mediated by the activation of specific signaling pathways (Khan et al., 2010).
    • Carbendazim, another related compound, has been investigated for its antitumor activity. It inhibits the proliferation of human cancer cells, including drug-resistant and p53-deficient cell lines, by suppressing microtubule dynamics (Yenjerla et al., 2009).
  • Environmental and Agricultural Research :

    • The study of herbicide runoff along highways, which included compounds like oryzalin and diuron, provides insights into the environmental impact of these chemicals. The study emphasized the importance of understanding the solubility and application timing of such compounds to minimize environmental contamination (Huang et al., 2004).
    • In agriculture, the study of carbendazim's effects on zebrafish embryos revealed developmental, biochemical, and behavioral disturbances. This highlights the need for careful consideration of the ecological impacts of using such fungicides (Andrade et al., 2016).
  • Chemical Synthesis and Analysis :

    • Research on novel dibenzalacetone derivatives and their antimicrobial activity demonstrates the potential of these compounds in creating effective antimicrobial agents. This synthesis and analysis contribute to the development of new drugs and treatments (Jagessar & Barthod, 2023).
  • Toxicological Studies :

    • Toxicological studies of related compounds like carbendazim provide critical information on their safety and effects on health. For instance, carbendazim-induced changes in liver and kidney functions in male rats point to the potential risks associated with exposure to such compounds (Selmanoğlu et al., 2001).

Future Directions

The future directions of research on dibenzalbenzidine and similar compounds could involve further exploration of their potential therapeutic applications . For instance, benzimidazole derivatives have been studied for their potential as novel Zika virus inhibitors .

Relevant Papers Several papers have been published on the synthesis, properties, and potential applications of dibenzalbenzidine and related compounds . These papers provide valuable insights into the current state of research in this field.

properties

IUPAC Name

N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDPDXGSAOZKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285907
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzalbenzidine

CAS RN

6311-48-4
Record name Dibenzalbenzidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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